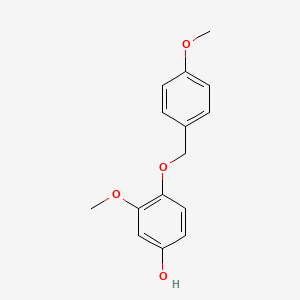

4-(4-Methoxybenzyloxy)-3-methoxyphenol

Description

4-(4-Methoxybenzyloxy)-3-methoxyphenol (CAS: 1206970-64-0) is a phenolic derivative characterized by a methoxy-substituted benzyl ether group at the 4-position and a methoxy group at the 3-position of the phenol ring. This compound is synthesized via multi-step organic reactions, often involving Mitsunobu coupling or nucleophilic substitution . It is commercially available with a purity of ≥95% and is primarily utilized as a pharmaceutical intermediate or as a building block in organic synthesis . Its structural features, such as the electron-donating methoxy groups, influence its solubility, stability, and reactivity in further chemical transformations.

Properties

IUPAC Name |

3-methoxy-4-[(4-methoxyphenyl)methoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-17-13-6-3-11(4-7-13)10-19-14-8-5-12(16)9-15(14)18-2/h3-9,16H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTVDVWLBKDHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyloxy)-3-methoxyphenol typically involves the protection of phenolic hydroxyl groups using methoxybenzyl groups. One common method is the use of benzyloxypyridinium triflate, which allows for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . The reaction involves the formation of a benzyl cation under thermal conditions, which then reacts with the phenolic hydroxyl group to form the protected derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of protecting groups and selective reactions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyloxy)-3-methoxyphenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The methoxybenzyl group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Substitution reactions often require the use of strong acids or bases to activate the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the methoxybenzyl group can produce the corresponding alcohol.

Scientific Research Applications

4-(4-Methoxybenzyloxy)-3-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a protecting group for phenolic hydroxyl groups in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.

Industry: Used in the preparation of semiconductors, nanosheets, and nanocrystals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyloxy)-3-methoxyphenol involves its ability to act as a protecting group for phenolic hydroxyl groups. The methoxybenzyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the phenolic hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkoxy Substitutions

4-(Dodecyloxy)-3-methoxyphenol (7b)

- Structure : Features a long-chain dodecyloxy group at the 4-position instead of the methoxybenzyloxy group.

- Synthesis : Prepared via oxidation of 4-(dodecyloxy)-3-methoxybenzaldehyde using H₂O₂ and H₂SO₄, yielding a rose-colored solid with 78% efficiency .

- Properties : The hydrophobic dodecyl chain enhances lipid solubility, making it suitable for applications in liquid crystal or surfactant research.

4-(Benzyloxy)-3-phenethoxyphenol (C3)

- Structure : Contains a benzyloxy group at the 4-position and a phenethoxy group at the 3-position.

- Synthesis : Derived from 4-(benzyloxy)-3-phenethoxybenzaldehyde via oxidation with meta-chloroperoxybenzoic acid (mCPBA) followed by alkaline hydrolysis, achieving 96% yield .

- Applications : Used in studies of antioxidant activity due to its bulky aromatic substituents.

Key Differences :

Halogen-Substituted Analogues

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol

- Structure : Incorporates a dichlorobenzyl group at the 4-position and a hydroxymethyl group.

- Synthesis : Prepared via Williamson ether synthesis, with dichlorobenzyl chloride as a key reagent .

- Applications : The chlorine atoms enhance electrophilicity, making this compound a precursor in pesticide synthesis.

Comparison :

Compounds with Additional Functional Groups

4-Hydroxycarvedilol

- Structure: Contains a 3-methoxyphenol moiety linked to a carbazole derivative via an ether bond.

- Properties : Acts as a β-blocker and antioxidant, with the carbazole group enabling interactions with cytochrome P450 enzymes .

- Metabolism : Undergoes CYP2D6-mediated O-demethylation, similar to the metabolic pathway observed for iloperidone derivatives .

Oct3/4-Inducer-1

Biological Activity

4-(4-Methoxybenzyloxy)-3-methoxyphenol, also known by its CAS number 1206970-64-0, is a phenolic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a benzyloxy group attached to a phenolic core, which may contribute to its biological activity. The chemical structure can be represented as follows:

The biological activity of 4-(4-Methoxybenzyloxy)-3-methoxyphenol is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit antioxidant, anti-inflammatory, and antimicrobial properties.

- Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure allows for the scavenging of free radicals, which can prevent oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Properties : Preliminary findings indicate potential effectiveness against certain bacterial strains and fungi.

Antioxidant Activity

Several studies have quantified the antioxidant capacity of related phenolic compounds using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results are summarized in Table 1.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| 4-(4-Methoxybenzyloxy)-3-methoxyphenol | 11.07 | DPPH |

| Curcumin | 5.67 | DPPH |

| Resveratrol | 8.12 | ABTS |

Anti-inflammatory Activity

Research has shown that related compounds inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses. The efficacy of similar compounds in reducing TNF-alpha levels was measured:

| Compound | TNF-alpha Reduction (%) | Concentration (µM) |

|---|---|---|

| 4-(4-Methoxybenzyloxy)-3-methoxyphenol | 45 | 20 |

| Aspirin | 50 | 100 |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that 4-(4-Methoxybenzyloxy)-3-methoxyphenol exhibited significant inhibition zones comparable to standard antibiotics.

- In Vivo Studies : In a model of induced oxidative stress in rats, administration of this compound resulted in reduced lipid peroxidation levels and improved antioxidant enzyme activities (SOD and CAT), suggesting protective effects against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.